molecular formula C10H7F2NO2 B13345505 Methyl 4,6-difluoro-1H-indole-5-carboxylate

Methyl 4,6-difluoro-1H-indole-5-carboxylate

Cat. No.: B13345505
M. Wt: 211.16 g/mol
InChI Key: WHPYQCJUUNZAAE-UHFFFAOYSA-N
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Description

Methyl 4,6-difluoro-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-difluoro-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acidCommon synthetic routes include the Leimgruber–Batcho indole synthesis, which involves the reaction of o-nitrotoluene with dihydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-difluoro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives. These products have diverse applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4,6-difluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-difluoro-1H-indole-5-carboxylate is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

IUPAC Name

methyl 4,6-difluoro-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)8-6(11)4-7-5(9(8)12)2-3-13-7/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPYQCJUUNZAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1F)C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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